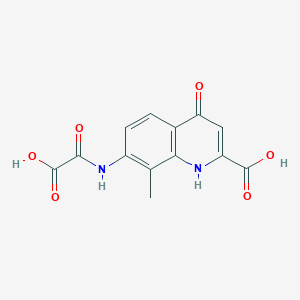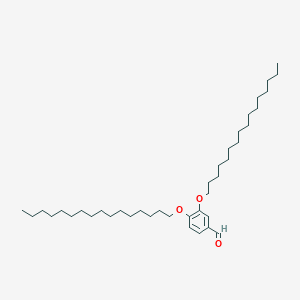
3,4-Bis(hexadecyloxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Bis(hexadecyloxy)benzaldehyde: is an organic compound with the molecular formula C39H70O3 It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted with hexadecyloxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(hexadecyloxy)benzaldehyde typically involves the alkylation of 3,4-dihydroxybenzaldehyde with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3,4-Dihydroxybenzaldehyde+2Hexadecyl bromideK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 3,4-Bis(hexadecyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hexadecyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products:
Oxidation: 3,4-Bis(hexadecyloxy)benzoic acid.
Reduction: 3,4-Bis(hexadecyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Bis(hexadecyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of other functional materials.
作用機序
The mechanism of action of 3,4-Bis(hexadecyloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group and hexadecyloxy substituents. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity and function.
類似化合物との比較
- 3,4-Bis(benzyloxy)benzaldehyde
- 3,4-Bis(octadecyloxy)benzaldehyde
- 3,4-Bis(decyloxy)benzaldehyde
Comparison:
- 3,4-Bis(hexadecyloxy)benzaldehyde vs. 3,4-Bis(benzyloxy)benzaldehyde : The hexadecyloxy groups provide greater hydrophobicity compared to the benzyloxy groups, which can influence the compound’s solubility and reactivity.
- This compound vs. 3,4-Bis(octadecyloxy)benzaldehyde : The difference in the length of the alkyl chains (hexadecyl vs. octadecyl) can affect the compound’s physical properties, such as melting point and viscosity.
- This compound vs. 3,4-Bis(decyloxy)benzaldehyde : Similar to the comparison with octadecyloxy, the length of the alkyl chains plays a crucial role in determining the compound’s characteristics and potential applications.
特性
CAS番号 |
60273-43-0 |
|---|---|
分子式 |
C39H70O3 |
分子量 |
587.0 g/mol |
IUPAC名 |
3,4-dihexadecoxybenzaldehyde |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-38-32-31-37(36-40)35-39(38)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3 |
InChIキー |
HYFJCXYGCACGDN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14609166.png)

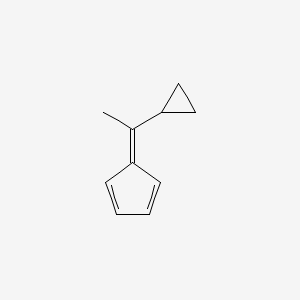
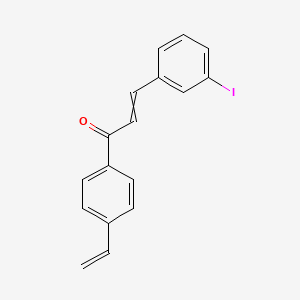


![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)

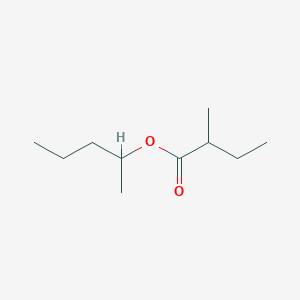
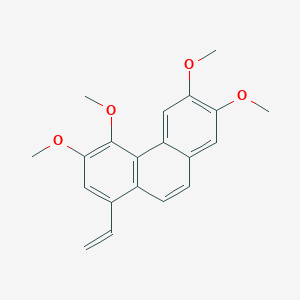
![1-Nonanone, 1-[7-(4-methylpentyl)-9H-fluoren-2-yl]-](/img/structure/B14609235.png)
